XAV939 (3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one) is a small molecule inhibitor primarily known for its role in scientific research, particularly in the study of the Wnt/β-catenin signaling pathway []. It acts by inhibiting tankyrase enzymes (TNKS1 and TNKS2) [], key components of this pathway. This inhibition leads to the stabilization of AXIN, a protein that promotes β-catenin degradation, ultimately suppressing Wnt/β-catenin signaling []. XAV939's role in Wnt modulation makes it valuable for investigating various cellular processes, including proliferation, differentiation, and apoptosis in different cancer types [, , , , , , , , , , , , , , , , , , , ].
XAV939 functions by specifically inhibiting the poly(ADP-ribose) polymerase (PARP) activity of TNKS1 and TNKS2 []. These enzymes normally promote the degradation of AXIN, a negative regulator of the Wnt/β-catenin signaling pathway. By inhibiting TNKS, XAV939 stabilizes AXIN, leading to the formation of the β-catenin destruction complex and ultimately suppressing Wnt/β-catenin signaling [, ].
Cancer Research: XAV939 has been widely studied for its potential as an anticancer agent. Research indicates that XAV939 can inhibit the viability and induce apoptosis in various cancer cell lines, including small cell lung cancer [], neuroblastoma [], breast cancer [], colon cancer [], and gastric cancer [, ]. It achieves this by downregulating key proteins in the Wnt/β-catenin pathway and modulating the expression of genes involved in apoptosis, cell cycle regulation, and epithelial-mesenchymal transition (EMT) [, , , , , , , ].
Stem Cell Research: XAV939 has been shown to play a role in regulating stem cell fate and differentiation. In human naïve pluripotent stem cells (nPSCs), XAV939 helps to maintain pluripotency by suppressing YAP activity and preventing differentiation into trophectoderm []. This effect is independent of β-catenin, suggesting a broader influence on cellular processes [].
Inflammation Research: XAV939 has been found to possess anti-inflammatory properties. Studies have shown that it can suppress the expression of pro-inflammatory genes in response to stimuli like lipopolysaccharide (LPS) [, ]. This anti-inflammatory effect is mediated through the modulation of β-catenin, suggesting the Wnt/β-catenin pathway's involvement in inflammatory responses [].
Tissue Repair and Regeneration: XAV939 has shown potential in promoting tissue repair and regeneration. In a study on alkali-burned corneas, XAV939-loaded liposomes demonstrated anti-inflammatory and antiangiogenic effects, leading to faster wound healing and reduced corneal opacity []. This suggests a possible application in treating ocular diseases and promoting corneal regeneration.
Other Research Areas: Beyond cancer, stem cells, and inflammation, XAV939 has also been investigated in various other research areas, including its effects on telomere shortening [], autophagy [], and vasculogenic mimicry formation [].
Optimization of XAV939 Delivery: Developing more efficient and targeted delivery systems for XAV939, such as nanoparticle-based drug delivery [, ], could enhance its therapeutic efficacy and reduce potential side effects.
Combination Therapies: Exploring the synergistic potential of XAV939 with other anticancer agents, like 5-fluorouracil, cisplatin, or paclitaxel [, ], could lead to more effective cancer treatments.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5